2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride
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Overview
Description
2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride is a synthetic organic compound that features a fluoromethylidene group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s structure. Common synthetic routes may include:
Nucleophilic substitution reactions: Using fluorinated precursors to introduce the fluoromethylidene and fluorophenyl groups.
Reductive amination: To form the amine group on the butan-1-amine backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the fluoromethylidene group.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethylidene)-4-(4-chlorophenyl)butan-1-amine
- 2-(Bromomethylidene)-4-(4-bromophenyl)butan-1-amine
Uniqueness
2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as:
- Electronegativity : Fluorine’s high electronegativity can affect the compound’s reactivity.
- Stability : Fluorinated compounds often exhibit increased stability.
- Biological activity : Fluorine can enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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